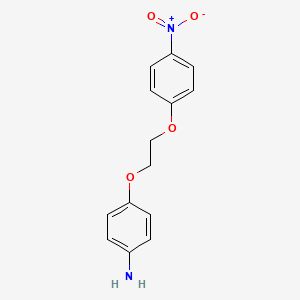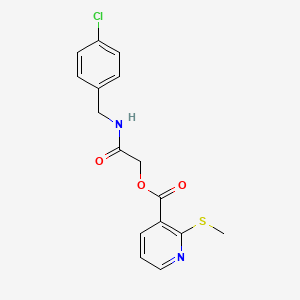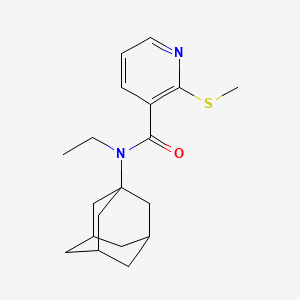![molecular formula C22H20BNO2 B13350648 [2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 920275-78-1](/img/structure/B13350648.png)
[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique structural properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound features an anthracene moiety, which is known for its photophysical properties, linked to a boronic acid group through an aminomethylphenyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Aminomethyl Intermediate: The anthracene moiety is first functionalized with a methylamine group. This can be achieved through a nucleophilic substitution reaction where anthracene is reacted with a suitable methylamine derivative.
Coupling with Boronic Acid: The aminomethyl intermediate is then coupled with a boronic acid derivative.
Industrial Production Methods
While specific industrial production methods for (2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the anthracene moiety or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can lead to the formation of various biaryl compounds.
Scientific Research Applications
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and sensors.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition and sensor design. The anthracene moiety can also participate in photophysical processes, making the compound useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the anthracene moiety.
Anthracene-9-boronic Acid: Contains an anthracene moiety directly attached to the boronic acid group, offering different reactivity and properties.
(2-Phenylamino)methylphenylboronic Acid: Similar structure but without the anthracene moiety, leading to different applications and properties.
Uniqueness
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the anthracene moiety and the boronic acid group. This combination imparts distinct photophysical properties and reactivity, making it valuable in a wide range of applications from organic synthesis to materials science .
Properties
CAS No. |
920275-78-1 |
|---|---|
Molecular Formula |
C22H20BNO2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
[2-[(anthracen-1-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C22H20BNO2/c25-23(26)22-11-4-3-8-20(22)15-24-14-19-10-5-9-18-12-16-6-1-2-7-17(16)13-21(18)19/h1-13,24-26H,14-15H2 |
InChI Key |
QFHJICDZKRWWPQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNCC2=CC=CC3=CC4=CC=CC=C4C=C32)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




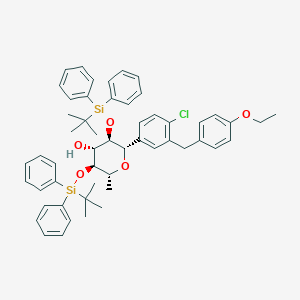
![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
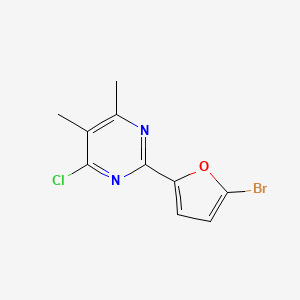

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
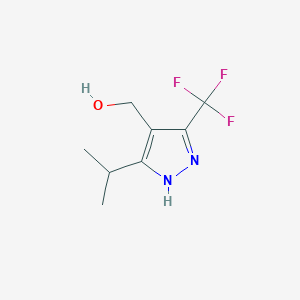
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)
